molecular formula C11H14O3 B1454928 3-(3-Methoxypropoxy)benzaldehyde CAS No. 947274-14-8

3-(3-Methoxypropoxy)benzaldehyde

Cat. No. B1454928
CAS RN: 947274-14-8
M. Wt: 194.23 g/mol
InChI Key: FBINSGQXGIWVAH-UHFFFAOYSA-N
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Description

“3-(3-Methoxypropoxy)benzaldehyde” is a chemical compound with the CAS Number: 947274-14-8 . It has a molecular weight of 194.23 . The IUPAC name for this compound is also 3-(3-methoxypropoxy)benzaldehyde .


Molecular Structure Analysis

The InChI code for “3-(3-Methoxypropoxy)benzaldehyde” is 1S/C11H14O3/c1-13-6-3-7-14-11-5-2-4-10(8-11)9-12/h2,4-5,8-9H,3,6-7H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “3-(3-Methoxypropoxy)benzaldehyde” are not available, it’s worth noting that benzaldehyde can undergo the Cannizzaro reaction, which involves the base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position .


Physical And Chemical Properties Analysis

“3-(3-Methoxypropoxy)benzaldehyde” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius and should be refrigerated .

Scientific Research Applications

Medicinal Properties Research

Research into the medicinal properties of methoxybenzaldehydes, a group to which 3-(3-Methoxypropoxy)benzaldehyde belongs, has shown potential in pharmaceutical development. These compounds exhibit significant biological activities, including anti-inflammatory and antimicrobial effects, which could lead to new therapeutic agents .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “3-(3-Methoxypropoxy)benzaldehyde” are not available, benzaldehyde and its derivatives continue to be of interest in various fields, including the perfume and flavoring industry, as well as in the synthesis of numerous organic intermediates .

properties

IUPAC Name

3-(3-methoxypropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-6-3-7-14-11-5-2-4-10(8-11)9-12/h2,4-5,8-9H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBINSGQXGIWVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Alkylation of 3-hydroxybenzaldehyde (11) with methanesulfonic acid 3-methoxypropyl ester following the method used in Example 34 except that the reaction solvent was DMF gave 3-(3-methoxypropoxy)benzaldehyde as a clear oil. Yield (1.32 g, 55%): 1H NMR (400 MHz, CDCl3) δ 9.97 (s, 1H), 7.40-7.47 (m, 3H), 7.15-7.20 (m, 1H), 4.12 (t, J=6.4 Hz, 2H), 3.56 (t, J=6.2 Hz, 2H), 3.35 (s, 3H), 2.05-2.11 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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